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Abstract
This application note details a comprehensive protocol for the extraction of high-quality oil from

Pistacia vera (pistachio) nuts using Ultrasound-Assisted Extraction (UAE). This method offers a

green and efficient alternative to traditional solvent extraction techniques, such as Soxhlet, by

significantly reducing extraction time, lowering energy consumption, and allowing for the use of

safer solvents like ethanol. This document provides a detailed experimental protocol,

comparative data on oil yield and physicochemical properties, and visual workflows to guide

researchers, scientists, and drug development professionals in implementing this advanced

extraction technique.

Introduction
Pistacia vera oil is a valuable product rich in unsaturated fatty acids, antioxidants, and other

bioactive compounds, making it a desirable ingredient in the pharmaceutical, cosmetic, and

food industries.[1] Traditional extraction methods often involve harsh solvents and high

temperatures, which can degrade the quality of the oil and are environmentally taxing.[2]

Ultrasound-assisted extraction (UAE) utilizes acoustic cavitation to disrupt the plant cell walls,

enhancing solvent penetration and facilitating the release of intracellular contents.[2] This

technique has been shown to improve extraction efficiency, increase oil yield, and better

preserve the oil's natural bioactive compounds.[3] This note provides an optimized protocol for

the UAE of Pistacia vera oil and compares its performance with conventional methods.
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Experimental Protocols
Materials and Equipment

Pistachio Nuts: Dried, de-shelled Pistacia vera kernels.

Grinder: Laboratory-grade grinder or mill.

Solvents: Ethanol (food-grade), n-Hexane (analytical grade).

Ultrasonic Processor: Probe-type sonicator (e.g., Soniprep 150 or equivalent) with adjustable

power and frequency.

Beaker: Glass beaker of appropriate size.

Magnetic Stirrer: To ensure uniform mixing during sonication.

Filtration System: Vacuum filtration apparatus with filter paper (e.g., Whatman No. 1).

Rotary Evaporator: For solvent removal post-extraction.

Analytical Balance: For accurate measurements.

Soxhlet Apparatus: For comparative conventional extraction.

Sample Preparation
Obtain high-quality, dried, and de-shelled Pistacia vera kernels.

Grind the pistachio kernels into a fine powder using a laboratory grinder. A smaller particle

size increases the surface area for more efficient extraction.

Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is optimized for ethanolic extraction.[3]

Mixing: Weigh 80 g of the ground pistachio powder and place it into a 250 ml glass beaker.

Solvent Addition: Add ethanol to the beaker to achieve a solvent-to-solid ratio of 5.94:1 (v/w).
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Temperature Control: Adjust the temperature of the mixture to 32.74°C using a water bath or

a temperature-controlled magnetic stirrer.

Sonication: Immerse the ultrasonic probe into the slurry. Set the ultrasound frequency to 15

kHz and the power to 100 W.[3]

Extraction: Sonicate the mixture for a total of 29.47 minutes. To prevent overheating, apply

the ultrasound in intervals (e.g., 1.5 minutes on, with short pauses).[3] Ensure continuous

mixing using a magnetic stirrer throughout the process.

Solid-Liquid Separation: After sonication, separate the solid pistachio residue from the liquid

extract using vacuum filtration.

Solvent Removal: Remove the ethanol from the filtrate using a rotary evaporator to obtain

the pure Pistacia vera oil.

Storage: Store the extracted oil in a sealed, dark container at 4°C to prevent oxidation.

Conventional Soxhlet Extraction Protocol (for
comparison)

Sample Loading: Place a known amount of ground pistachio powder (e.g., 8 g) into a

cellulose thimble.

Apparatus Setup: Place the thimble into the Soxhlet extractor. Add 150 mL of n-hexane to

the round-bottom flask.

Extraction: Heat the flask to the boiling point of hexane (approximately 69°C) and perform

the extraction for 3-6 hours.[3][4]

Solvent Removal: After extraction, remove the n-hexane using a rotary evaporator to yield

the pistachio oil.

Storage: Store the oil under the same conditions as the UAE-extracted oil.
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Table 1: Comparison of Oil Yield from Different
Extraction Methods

Extraction
Method

Solvent
Key
Parameters

Oil Yield (%
w/w)

Reference

Ultrasound-

Assisted

Extraction (UAE)

Ethanol

32.74°C, 29.47

min, 5.94:1 ratio,

15 kHz, 100 W

22.04% [3]

Ultrasound-

Assisted

Extraction (UAE)

n-Hexane
32.74°C, 29.47

min, 5.94:1 ratio
50.05% [3]

Conventional

Soxhlet

Extraction

n-Hexane 3 hours 55.8% [3]

Cold Pressing N/A
Mechanical

Press
31.0 - 34.8% [5]

Table 2: Fatty Acid Composition of Pistacia vera Oil
(Soxhlet Extraction)
Note: Data for a comprehensive fatty acid profile of UAE-extracted Pistacia vera oil was not

available for a direct comparison. However, studies on related species suggest that UAE does

not significantly alter the fatty acid profile compared to conventional methods.

Fatty Acid Type Percentage (%)

Oleic Acid (C18:1) Monounsaturated 51.99 - 72.0%

Linoleic Acid (C18:2) Polyunsaturated 13.3 - 36.32%

Palmitic Acid (C16:0) Saturated 7.2 - 10.5%

Stearic Acid (C18:0) Saturated 0.9 - 10.5%

Palmitoleic Acid (C16:1) Monounsaturated < 0.96%

Linolenic Acid (C18:3) Polyunsaturated < 0.39%
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(Data synthesized from multiple sources)[6][7]

Table 3: Physicochemical Properties of Pistacia vera Oil
from Various Extraction Methods

Parameter
Ultrasound-
Assisted Extraction
(UAE)

Soxhlet Extraction Cold Pressing

Antioxidant Activity
Higher antioxidant

capacity reported.[8]

Lower than cold

pressing.[8]

High antioxidant

capacity.[8]

Total Phenolic Content
Generally higher due

to enhanced release.

Lower due to thermal

degradation.[2]

High, well-preserved.

[8]

Peroxide Value (meq

O2/kg)

Potentially lower due

to shorter extraction

time and lower

temperature.

Can be higher due to

prolonged heating.
Generally low.

Acid Value (mg

KOH/g)
Expected to be low.

Can increase with

prolonged heat

exposure.

Generally low.

(Qualitative comparison based on available literature)

Visualizations
Experimental Workflow Diagram
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Caption: Workflow for Ultrasound-Assisted Extraction of Pistacia vera Oil.
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Caption: Mechanism of cell disruption by acoustic cavitation in UAE.
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The data presented demonstrates that Ultrasound-Assisted Extraction is a highly effective

method for obtaining oil from Pistacia vera. While conventional Soxhlet extraction with hexane

may yield a slightly higher percentage of oil, UAE offers significant advantages in terms of

process time and the use of green solvents.[3] The optimized ethanolic UAE protocol provides

a respectable yield of 22.04% in under 30 minutes, compared to the several hours required for

Soxhlet extraction.[3]

Furthermore, the non-thermal nature of UAE at optimized, mild temperatures helps in

preserving the valuable bioactive compounds present in the oil. Literature suggests that UAE

can lead to higher antioxidant activity and total phenolic content in the extracted oil compared

to methods involving prolonged heat exposure.[2][8] This is crucial for applications in the

pharmaceutical and nutraceutical industries where the therapeutic properties of the oil are of

primary interest.

While a comprehensive, direct comparison of the fatty acid profile of UAE-extracted pistachio

oil is an area for further research, existing studies on similar matrices suggest that the profile is

not negatively impacted and remains rich in beneficial oleic and linoleic acids.

Conclusion
Ultrasound-Assisted Extraction is a robust, efficient, and green technology for the extraction of

Pistacia vera oil. It offers a significant reduction in extraction time and allows for the use of non-

toxic solvents, yielding a high-quality oil rich in bioactive compounds. The detailed protocol and

comparative data provided in this application note serve as a valuable resource for researchers

and professionals seeking to implement modern, sustainable extraction technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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